

Spectroscopic Profile of Phenylnitromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Nitromethyl)benzene	
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Introduction: Phenylnitromethane (C₆H₅CH₂NO₂), a valuable reagent and intermediate in organic synthesis, possesses a unique molecular architecture combining an aromatic phenyl ring and a nitromethyl group. This guide provides an in-depth analysis of its spectroscopic characteristics, crucial for its identification, purity assessment, and structural elucidation in research and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for phenylnitromethane, supported by detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For phenylnitromethane, both ¹H and ¹³C NMR provide distinct signals corresponding to the aromatic and aliphatic protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum of phenylnitromethane is expected to show two main sets of signals: one for the aromatic protons of the phenyl group and another for the methylene (CH₂) protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for Phenylnitromethane



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	C ₆ H ₅ -
~ 5.40	Singlet	2H	-CH2NO2

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the phenylnitromethane molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Phenylnitromethane

Chemical Shift (δ) ppm	Assignment
~ 130	C (quaternary, ipso)
~ 129	CH (aromatic)
~ 128	CH (aromatic)
~ 127	CH (aromatic)
~ 79	-CH ₂ NO ₂

Note: Predicted values are based on data from analogous compounds such as para-ethylphenyl-nitromethane and general ¹³C NMR chemical shift correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of phenylnitromethane is dominated by the strong absorptions of the nitro group, along with bands corresponding to the aromatic ring and C-H bonds.



Table 3: Characteristic IR Absorption Bands for Phenylnitromethane

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Weak-Medium	Aliphatic C-H stretch
~ 1550	Strong	Asymmetric NO ₂ stretch
~ 1380	Strong	Symmetric NO ₂ stretch
~ 1600, 1495, 1450	Medium-Weak	Aromatic C=C skeletal vibrations
~ 750, 690	Strong	C-H out-of-plane bending (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique used for this purpose.

Table 4: Predicted Mass Spectrometry Fragmentation Data for Phenylnitromethane (EI-MS)

m/z	Proposed Fragment Ion
137	[C7H7NO2]+ (Molecular Ion, M+)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)
65	[C5H5]+
51	[C4H3]+

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data for phenylnitromethane.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of phenylnitromethane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

Instrumentation and Data Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Use a standard single-pulse sequence.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Employ a proton-decoupled pulse sequence.
 - Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).
 - Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals.

Infrared (IR) Spectroscopy



Sample Preparation (Thin Film Method):

- Place a small drop of neat phenylnitromethane liquid onto a clean, dry salt plate (e.g., NaCl or KBr).
- Gently place a second salt plate on top to create a thin liquid film between the plates.
- Ensure there are no air bubbles in the film.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared salt plates in the sample holder.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)

Sample Introduction:

• Direct infusion or via a Gas Chromatography (GC) interface. For GC-MS, a dilute solution of phenylnitromethane in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

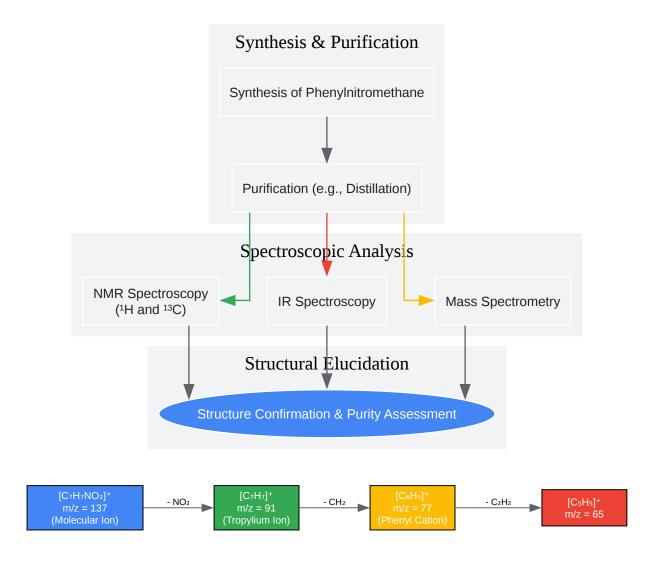
Instrumentation and Data Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Typical El Conditions:
 - Ionization Energy: 70 eV.



- Source Temperature: 200-250 °C.
- Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-200).

Visualizations Spectroscopic Analysis Workflow



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